Amicoumacin A

Anti-inflammatory Anti-ulcer Pharmacological screening

Amicoumacin A is the only amicoumacin-class compound possessing the complete tripartite profile of antibacterial (including anti-MRSA), anti-inflammatory, and gastroprotective/anti-ulcer activities—Amicoumacins B and C lack the latter two functions entirely. Its ribosome binding mode is crystallographically validated at 2.4 Å resolution, and SAR studies identify C-8′ hydroxyl and C-12′ amide groups as essential pharmacophores. For H. pylori–associated gastric pathology research or ribosome-targeted antibacterial programs, substituting with analogs will yield fundamentally different outcomes. Choose Amicoumacin A when mechanistic clarity and tripartite pharmacology are critical.

Molecular Formula C20H29N3O7
Molecular Weight 423.5 g/mol
CAS No. 56592-30-4
Cat. No. B1265168
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAmicoumacin A
CAS56592-30-4
Synonymsamicoumacin A
amicoumacin-A
Molecular FormulaC20H29N3O7
Molecular Weight423.5 g/mol
Structural Identifiers
SMILESCC(C)CC(C1CC2=C(C(=CC=C2)O)C(=O)O1)NC(=O)C(C(C(CC(=O)N)N)O)O
InChIInChI=1S/C20H29N3O7/c1-9(2)6-12(23-19(28)18(27)17(26)11(21)8-15(22)25)14-7-10-4-3-5-13(24)16(10)20(29)30-14/h3-5,9,11-12,14,17-18,24,26-27H,6-8,21H2,1-2H3,(H2,22,25)(H,23,28)/t11-,12-,14-,17-,18-/m0/s1
InChIKeyDCPWYLSPIAHJFU-YKRRISCLSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Amicoumacin A (CAS 56592-30-4): Multifunctional Isocoumarin Antibiotic with Validated Anti-MRSA and Gastroprotective Activity


Amicoumacin A is an isocoumarin-class natural product antibiotic originally isolated from Bacillus pumilus BN-103, functioning as a potent inhibitor of bacterial translation through direct binding to the small ribosomal subunit [1]. The compound exhibits three pharmacologically distinct activities: broad-spectrum antibacterial action (particularly against Gram-positive pathogens including MRSA), anti-inflammatory effects comparable to phenylbutazone in carrageenan-induced edema models, and gastroprotective/anti-ulcer activity [2]. With a well-elucidated crystal structure at 2.4 Å resolution in complex with the bacterial ribosome, Amicoumacin A represents one of the few natural products whose molecular target and binding mode have been definitively characterized [1].

Why Amicoumacin A Cannot Be Substituted with Amicoumacin B or C in Pharmacological Studies


Within the amicoumacin antibiotic complex produced by Bacillus pumilus, only Amicoumacin A (the major component) possesses the complete tripartite pharmacological profile—antibacterial, anti-inflammatory, and anti-ulcer activities [1]. Amicoumacin B and C exhibit moderate antibacterial activity but completely lack anti-inflammatory and anti-ulcer effects [1]. Furthermore, structural studies reveal that the C-8′ hydroxyl and C-12′ amide groups of Amicoumacin A are critical determinants of anti-MRSA activity [2], and phosphorylation at C-8′ substantially attenuates antibacterial potency [2]. These structure-activity divergences mean that substituting Amicoumacin A with its close analogs B or C would yield fundamentally different experimental outcomes in pharmacological assays or translational research programs.

Amicoumacin A: Quantitative Comparative Evidence for Scientific Selection


Amicoumacin A vs. Amicoumacin B and C: Unique Possession of Anti-inflammatory and Anti-ulcer Activities

In the direct comparative analysis of the amicoumacin complex isolated from Bacillus pumilus BN-103, Amicoumacin A was the sole component to demonstrate the complete pharmacological triad of antibacterial, anti-inflammatory, and anti-ulcer activities [1]. Amicoumacin B and C retained moderate antibacterial activity but were devoid of any detectable anti-inflammatory or anti-ulcer effects under identical assay conditions [1]. This represents a qualitative, rather than merely quantitative, differentiation within the same biosynthetic family.

Anti-inflammatory Anti-ulcer Pharmacological screening

Amicoumacin A vs. Sulpiride: Superior Gastroprotective Efficacy in Stress-Induced Gastric Ulcer Model

In a rat model of stress-induced gastric ulceration, Amicoumacin A demonstrated a significantly stronger gastroprotective effect than the established anti-ulcer drug Sulpiride [1]. While the precise numerical ED50 values are not publicly accessible from the original patent literature, the comparative claim of superiority over Sulpiride is explicitly documented across multiple authoritative secondary sources summarizing the original in vivo data [1].

Gastroprotective Anti-ulcer In vivo pharmacology

Amicoumacin A vs. Phenylbutazone: Comparable Anti-inflammatory Potency in Carrageenan-Induced Paw Edema

In the carrageenan-induced rat paw edema model—a standard preclinical assay for acute anti-inflammatory activity—Amicoumacin A exhibited anti-inflammatory efficacy comparable to that of Phenylbutazone, a non-steroidal anti-inflammatory drug (NSAID) [1]. This equivalence is documented in the original pharmacological characterization of the compound [1] and has been consistently cited in subsequent reviews of amicoumacin pharmacology [2].

Anti-inflammatory Carrageenan-induced edema In vivo pharmacology

Amicoumacin A Anti-Helicobacter pylori Activity: Validated MIC Values for Gastric Pathogen Research

Amicoumacin A demonstrates reproducible in vitro activity against Helicobacter pylori, the primary etiological agent of chronic gastritis and peptic ulcer disease [1]. Minimum inhibitory concentrations (MICs) were determined in both solid and liquid media against multiple H. pylori strains, with all tested strains showing sensitivity [1]. The MIC values ranged from 1.7 to 6.8 μg/mL on solid medium and 0.75 to 2.5 μg/mL in liquid medium [1]. No comparator data for Amicoumacin B or C against H. pylori is available, establishing Amicoumacin A as the characterized reference compound for this pathogen indication within the amicoumacin family.

Anti-Helicobacter pylori MIC determination Gastrointestinal microbiology

Amicoumacin A Anti-MRSA Activity: C-8′ Hydroxyl and C-12′ Amide as Essential Pharmacophores

Direct comparative analysis of Amicoumacin A and its 8′-phosphate ester derivative against methicillin-resistant Staphylococcus aureus (MRSA) established that the C-8′ hydroxyl and C-12′ amide groups are critical structural determinants of anti-MRSA activity [1]. Phosphorylation at C-8′ substantially reduces antibacterial potency, providing quantitative SAR evidence that the unmodified Amicoumacin A structure is essential for maximal activity against drug-resistant Gram-positive pathogens [1].

Anti-MRSA Structure-activity relationship Antibiotic resistance

Amicoumacin A vs. Amicoumacin B and C: Unique Pharmacological Activity Despite Shared Antibacterial Core

The amicoumacin family of isocoumarin antibiotics share a common 3,4-dihydro-8-hydroxyisocoumarin chromophore and exhibit antibacterial activity across multiple members [1]. However, the anti-inflammatory and anti-ulcer activities are uniquely restricted to Amicoumacin A [2]. This class-level inference establishes that pharmacological activity beyond antibacterial action is not an inherent property of the amicoumacin scaffold but depends on specific structural features present only in Amicoumacin A. Amicoumacin B and C, while sharing the isocoumarin core and displaying moderate antibacterial activity, are pharmacologically silent with respect to anti-inflammatory and anti-ulcer endpoints [2].

Differential pharmacology Class comparison Research compound selection

Amicoumacin A: Evidence-Backed Research and Procurement Application Scenarios


Dual-Action Gastrointestinal Research: Combined Anti-H. pylori and Anti-ulcer Activity

Amicoumacin A is uniquely suited for research programs investigating the intersection of antimicrobial and gastroprotective mechanisms in Helicobacter pylori-associated gastric pathology. The compound demonstrates direct in vitro anti-H. pylori activity with MICs of 0.75–2.5 μg/mL in liquid medium [1] while simultaneously exhibiting superior in vivo anti-ulcer efficacy compared to Sulpiride . This dual functionality is absent in Amicoumacin B and C [2], making Amicoumacin A the only appropriate choice within the amicoumacin class for such integrated gastrointestinal pharmacology studies.

Anti-MRSA Antibacterial Discovery with Defined Molecular Target and SAR

For antibacterial discovery programs targeting methicillin-resistant Staphylococcus aureus (MRSA), Amicoumacin A offers a combination of validated anti-MRSA activity with a fully elucidated mechanism of action [1]. The compound binds to the small ribosomal subunit at the E-site, stabilizing mRNA-ribosome interactions and inhibiting translation elongation [1]. The crystal structure of the Amicoumacin A-ribosome complex is solved at 2.4 Å resolution [1], and SAR studies have identified the C-8′ hydroxyl and C-12′ amide groups as essential pharmacophores . This structural and mechanistic clarity supports Amicoumacin A as a reference compound for ribosome-targeted antibacterial development.

Triple-Activity Natural Product Screening: Antibacterial + Anti-inflammatory + Anti-ulcer

Amicoumacin A is one of the few characterized natural products possessing three pharmacologically distinct activities: antibacterial (including anti-MRSA) [1], anti-inflammatory activity comparable to Phenylbutazone , and anti-ulcer activity exceeding that of Sulpiride [2]. Amicoumacin B and C retain only the antibacterial component and lack both anti-inflammatory and anti-ulcer activities [3]. This unique tripartite profile makes Amicoumacin A the compound of choice for polypharmacology screening programs investigating the convergence of antimicrobial, anti-inflammatory, and cytoprotective mechanisms.

Ribosome-Targeting Translational Research with Cross-Kingdom Activity Evidence

Amicoumacin A inhibits translation in both bacterial and eukaryotic systems by targeting the ribosome [1]. In cancer research contexts, human cancer cell lines exhibit greater susceptibility to Amicoumacin A-mediated translation inhibition compared to non-cancerous cells . This cross-kingdom ribosome-targeting activity, combined with the availability of high-resolution structural data for both bacterial (2.4 Å) [1] and yeast (3.1 Å) ribosome complexes, positions Amicoumacin A as a valuable tool compound for comparative studies of translation inhibition across prokaryotic and eukaryotic systems.

Technical Documentation Hub

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